Diloxanide furoate

描述

Diloxanide furoate is an anti-protozoal drug primarily used in the treatment of infections caused by Entamoeba histolytica, a protozoan responsible for amoebiasis. It is a luminal amebicide, meaning it acts within the intestinal lumen to eliminate the protozoa. Although not approved for use in the United States, it has been widely used in other parts of the world for its effectiveness in treating asymptomatic carriers of the infection .

作用机制

呋喃甲酰二氯尼胺是一种前药,在胃肠道中水解生成二氯尼胺,即活性成分。确切的作用机制尚未完全了解,但据信它会抑制原生动物的蛋白质合成,导致溶组织阿米巴滋养体的破坏。然后,被感染的个体排出原生动物形成的包囊 .

类似化合物:

呋喃甲酰二氯尼胺的独特性: 呋喃甲酰二氯尼胺在其在肠腔内的特定作用以及治疗溶组织阿米巴无症状携带者的有效性方面是独一无二的。与组织阿米巴杀虫剂不同,它不作用于感染的肠外形式,使其成为治疗肠道阿米巴病的专门治疗选择 .

生化分析

Biochemical Properties

Diloxanide furoate is a prodrug, which is hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient . . It interacts with the trophozoites of E. histolytica, leading to their destruction and eventual formation into cysts .

Cellular Effects

This compound primarily acts on the cells of the protozoan parasite, E. histolytica . It destroys the trophozoites of E. histolytica that eventually form into cysts . These cysts are then excreted by persons infected with asymptomatic amebiasis .

Molecular Mechanism

It is known that diloxanide may inhibit protein synthesis . It is also known that this compound is hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient .

Temporal Effects in Laboratory Settings

It is known that this compound is slowly absorbed from the gastrointestinal tract . The parent compound, diloxanide, is rapidly absorbed and has a bioavailability of approximately 90% .

Dosage Effects in Animal Models

Studies in New Zealand white rabbits given this compound by oral intubation in doses of 120 or 300 mg per kg of body weight per day from the first day to the twenty-ninth day of pregnancy have shown no embryotoxic or teratogenic effects .

Metabolic Pathways

This compound is hydrolyzed to furoic acid and diloxanide in the gastrointestinal tract . Diloxanide then undergoes extensive glucuronidation, with 99% of diloxanide occurring as glucuronide and 1% as free diloxanide in the systemic circulation .

Transport and Distribution

This compound is slowly absorbed from the gastrointestinal tract . The parent compound, diloxanide, is rapidly absorbed and has a bioavailability of approximately 90% . About 90% of diloxanide is rapidly excreted in the urine as the glucuronide metabolite, and 10% is excreted in the feces as diloxanide .

Subcellular Localization

This compound primarily acts in the bowel lumen because it is poorly absorbed . It is a luminal amebicide, meaning it works within the intestines . After being hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient, it interacts with the cells of the protozoan parasite, E. histolytica .

准备方法

合成路线和反应条件: 呋喃甲酰二氯尼胺是通过多步过程合成的。最初,4-羟基-N-甲基苯胺在碱的存在下与氰化钠和水合氯醛反应,形成中间体化合物。然后通过糠醛在低温下的次氯酸盐氧化制备糠酸。最后一步是使二氯尼胺与糠酰氯缩合,形成呋喃甲酰二氯尼胺 .

工业生产方法: 在工业环境中,呋喃甲酰二氯尼胺的合成遵循类似的步骤,但在更大的规模上。优化反应条件以确保高产率和纯度。该过程涉及严格控制温度、pH 和反应时间,以实现所需的产物质量 .

化学反应分析

反应类型: 呋喃甲酰二氯尼胺经历几种类型的化学反应,包括水解、氧化和取代。

常用试剂和条件:

主要形成的产物: 呋喃甲酰二氯尼胺水解形成的主要产物是二氯尼胺,它是药物的活性形式。其他反应可能产生各种副产物,具体取决于所使用的特定条件和试剂 .

科学研究应用

相似化合物的比较

Paromomycin: Another luminal amebicide used to treat amoebiasis.

Iodoquinol: Used similarly to diloxanide furoate for treating intestinal amoebiasis.

Metronidazole and Tinidazole: These are tissue amoebicides used to treat invasive forms of amoebiasis.

Uniqueness of this compound: this compound is unique in its specific action within the intestinal lumen and its effectiveness in treating asymptomatic carriers of Entamoeba histolytica. Unlike tissue amoebicides, it does not act on extraintestinal forms of the infection, making it a specialized treatment option for intestinal amoebiasis .

属性

IUPAC Name |

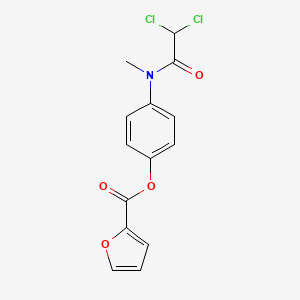

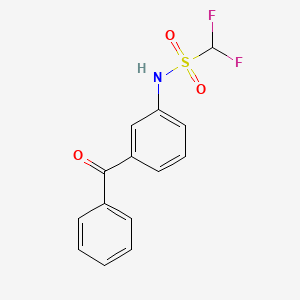

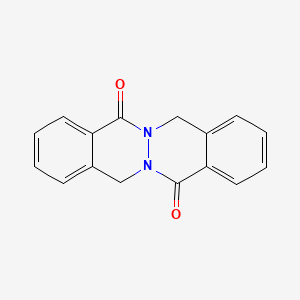

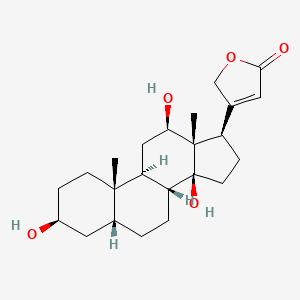

[4-[(2,2-dichloroacetyl)-methylamino]phenyl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4/c1-17(13(18)12(15)16)9-4-6-10(7-5-9)21-14(19)11-3-2-8-20-11/h2-8,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYYDXJSHYEDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048999 | |

| Record name | Diloxanide furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diloxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>49.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855852 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Unknown. Diloxanide may inhibit protein synthesis. | |

| Record name | Diloxanide furoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3736-81-0 | |

| Record name | Diloxanide furoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3736-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diloxanide furoate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diloxanide furoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DILOXANIDE FUROATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diloxanide furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(dichloroacetyl)methylamino]phenyl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILOXANIDE FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP4N72IW34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diloxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of diloxanide furoate against Entamoeba histolytica?

A1: While the exact mechanism of action remains unclear, research suggests that this compound primarily targets the luminal (intestinal) forms of Entamoeba histolytica. [] It is less effective against the tissue forms of the parasite. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C14H11Cl2NO4, and its molecular weight is 328.15 g/mol. []

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, several studies utilized various spectroscopic techniques to characterize this compound:* PMR spectroscopy: A study employed proton nuclear magnetic resonance (PMR) spectroscopy to analyze this compound in both pure form and tablets. The N-CH3 proton signal at δ = 3.23 was used for quantitative analysis. []* UV spectrophotometry: Research commonly uses ultraviolet (UV) spectrophotometry for quantitative analysis, leveraging specific wavelengths for detection and quantification. [, , , , ]

Q4: How does the presence of carbohydrates affect the stability of this compound in solution?

A4: Research indicates that certain carbohydrates can impact this compound stability, particularly in alkaline solutions. Sucrose and glucose, at room temperature, were found to negatively affect the stability. Conversely, fructose, lactose, and sorbitol exhibited minimal impact. []

Q5: Does the inclusion of cyclodextrins influence the stability of this compound?

A5: Studies exploring this compound complexation with cyclodextrins, specifically β-cyclodextrin (βCD), methyl-β-cyclodextrin (MβCD), and hydroxypropyl-β-cyclodextrin (HPβCD), showed varying results. While complexation with MβCD and HPβCD enhanced solubility, βCD formed an exclusion complex. []

Q6: What is the impact of light exposure on the stability of this compound?

A6: this compound exhibits sensitivity to light. Studies demonstrated that exposure to UV-irradiation, artificial light, and sunlight leads to photodegradation. The degradation process typically follows first-order kinetics. [, ]

Q7: Are there any known photoprotective agents for this compound solutions?

A7: Research has identified potential photoprotective agents for this compound. Para-aminobenzoic acid (PABA) and ascorbic acid, as well as a commercially available beverage base containing sugars, buffers, stabilizers, and artificial colors (Tang®), demonstrated photoprotective effects when this compound solutions were exposed to UV irradiation at 254 nm. []

Q8: What are some formulation strategies employed to improve the delivery of this compound?

A8: Researchers have investigated various approaches to enhance this compound delivery:* Colon-Targeted Tablets: Studies explored pH-sensitive polymers like Eudragit S100, Eudragit L 100, and cellulose acetate phthalate to design tablets that release this compound in the colon for localized treatment. []* Alginate Microspheres: Alginate microspheres containing this compound were developed for colon-specific drug delivery, aiming for targeted release at a pH mimicking that of the colon. []

Q9: What analytical methods are commonly employed for the analysis of this compound?

A9: Several analytical techniques are used to characterize and quantify this compound:* High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely employed for the simultaneous determination of this compound in combination with other drugs like metronidazole, tinidazole, and ornidazole. [, , , , , , , , , ] * Thin-Layer Chromatography (TLC): High-performance thin-layer chromatography (HPTLC) offers a rapid and selective method for simultaneous determination of this compound, often in combination with tinidazole. []* Spectrophotometry: UV spectrophotometry is employed for both single-component and multi-component analysis, utilizing specific wavelengths for detection and quantification. [, , , , ] * Derivative Spectrophotometry: Both first- and second-derivative spectrophotometric methods have been developed and validated for analyzing this compound in pharmaceutical formulations. [, ]

Q10: What is the importance of analytical method validation in this compound research?

A10: Method validation is critical in ensuring the accuracy, precision, and reliability of analytical results. Researchers meticulously validate analytical techniques for analyzing this compound, encompassing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and ruggedness, following ICH guidelines. [, , , , , , , , , , , , , ]

Q11: What is the significance of this compound in treating asymptomatic Entamoeba histolytica infection?

A11: this compound plays a crucial role in treating asymptomatic carriers of Entamoeba histolytica cysts. While often asymptomatic, these individuals can still transmit the infection. [, , , ] this compound effectively targets the luminal parasitic forms, helping to break the cycle of transmission. [, ]

Q12: How does the treatment approach for amoebiasis differ for asymptomatic carriers versus those with invasive disease?

A12: Treatment strategies for amoebiasis vary depending on the clinical presentation:* Asymptomatic Carriers: The primary goal is to eliminate the parasite from the gut to prevent transmission. This compound is often the drug of choice in this scenario. [, , , ] * Invasive Amoebiasis (e.g., amoebic colitis, liver abscess): Treatment typically involves a systemic amoebicide like metronidazole to target both luminal and tissue parasites. Following this, this compound may be administered to eradicate any remaining luminal parasites. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)